Methyl benzo[c]cinnoline-2-carboxylate
Description
Contextualization of Benzo[c]cinnoline (B3424390) Heterocyclic Systems
Benzo[c]cinnoline, a tricyclic heteroaromatic compound with the chemical formula C₁₂H₈N₂, is a fundamental building block in the synthesis of more complex molecules. chemicalbook.comwikipedia.org These systems are essentially a fusion of a cinnoline (B1195905) core with a benzene (B151609) ring. nih.gov Cinnoline itself is a bicyclic heterocycle composed of a benzene ring fused to a pyridazine (B1198779) ring. nih.gov The introduction of the additional benzene ring to form the benzo[c]cinnoline structure expands the conjugated π-system, leading to unique photophysical and electronic properties. acs.org This has made benzo[c]cinnoline and its derivatives valuable in various scientific domains.
Structural Features and Core Heteroaromaticity of Benzo[c]cinnolines
The core of a benzo[c]cinnoline molecule is a planar, rigid structure. The defining feature is the presence of two adjacent nitrogen atoms within the central six-membered ring. This arrangement of nitrogen atoms influences the electron distribution across the entire aromatic system, rendering the molecule electron-deficient. This inherent electronic nature is a key determinant of the chemical reactivity and physical properties of benzo[c]cinnoline derivatives. The extended π-conjugation across the three rings contributes to their characteristic UV-visible absorption and fluorescence properties.
Significance of Substituted Benzo[c]cinnoline Derivatives in Contemporary Organic and Materials Chemistry
The strategic placement of substituents on the benzo[c]cinnoline framework allows for the fine-tuning of its chemical and physical properties, leading to a wide array of applications. Substituted benzo[c]cinnoline derivatives have been investigated for their potential use as:
Anticancer agents: The planar structure of the benzo[c]cinnoline core allows for intercalation into DNA, a mechanism that can disrupt cancer cell replication.
Organic electronics: Their electron-deficient nature and extended π-systems make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.org
Fluorescent probes: The inherent fluorescence of the benzo[c]cinnoline scaffold can be modulated by substituents, enabling the design of sensors for various analytes. acs.org
Ligands in coordination chemistry: The nitrogen atoms in the cinnoline core can coordinate with metal ions, leading to the formation of novel coordination complexes with potential catalytic or material applications.
The diverse functionalities of these derivatives underscore the importance of the benzo[c]cinnoline scaffold in modern chemical research. acs.orgresearchgate.net
Historical Development and Evolution of Benzo[c]cinnoline Research
The study of cinnolines dates back to the late 19th century. However, the synthesis of the parent benzo[c]cinnoline and the exploration of its derivatives gained significant momentum in the mid-20th century. Early synthetic methods often involved the reduction of 2,2'-dinitrobiphenyls. prepchem.com Over the years, more efficient and versatile synthetic routes have been developed, including photochemical cyclizations of 2,2'-diazidobiphenyls and transition metal-catalyzed reactions. researchgate.net The evolution of synthetic methodologies has been a crucial enabler for the exploration of the properties and applications of a wide range of substituted benzo[c]cinnolines.
Research Trajectory and Identified Gaps for Methyl benzo[c]cinnoline-2-carboxylate
While the broader family of benzo[c]cinnolines has been the subject of extensive research, the specific derivative, this compound (CAS Number: 19376-08-0), remains largely unexplored. chemicalbook.com A comprehensive review of the scientific literature reveals a significant gap in knowledge regarding its synthesis, physicochemical properties, and potential applications.
Most of the detailed research on carboxylated benzo[c]cinnolines has focused on other isomers, such as benzo[c]cinnoline-3,8-dicarboxylic acid and methyl benzo[c]cinnoline-4-carboxylate. This disparity suggests that the synthesis or isolation of the 2-carboxylate isomer may present unique challenges, or that its potential has simply been overlooked.
The lack of dedicated studies on this compound presents a clear opportunity for future research. A thorough investigation into its synthesis, a detailed characterization of its photophysical and electrochemical properties, and an exploration of its utility in materials science or medicinal chemistry could unveil novel applications and expand the chemical space of functional benzo[c]cinnoline derivatives.
Compound Information Table
| Compound Name |
| This compound |
| Benzo[c]cinnoline |
| Cinnoline |
| 2,2'-Dinitrobiphenyl (B165474) |
| Benzo[c]cinnoline-3,8-dicarboxylic acid |
| Methyl benzo[c]cinnoline-4-carboxylate |
| 2,2'-Diazidobiphenyl |
Physicochemical Data for this compound
| Property | Value |
| CAS Number | 19376-08-0 chemicalbook.com |
| Molecular Formula | C₁₄H₁₀N₂O₂ |
| Molecular Weight | 238.24 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| IR Spectroscopy | Data not available |
| Mass Spectrometry | Data not available |
Structure
2D Structure
Properties
CAS No. |
19376-08-0 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl benzo[c]cinnoline-2-carboxylate |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-16-13/h2-8H,1H3 |
InChI Key |
SESBKIPAZQDVHA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)N=NC3=CC=CC=C32 |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=NC3=CC=CC=C32 |
Synonyms |
Benzo[c]cinnoline-2-carboxylic acid methyl ester |
Origin of Product |
United States |
Synthetic Methodologies for Methyl Benzo C Cinnoline 2 Carboxylate and Analogous Systems
Strategies for the Construction of the Benzo[c]cinnoline (B3424390) Core
The formation of the tricyclic benzo[c]cinnoline scaffold is the initial and crucial step in the synthesis of the target molecule. Several key strategies have been established for this purpose.
Cyclization Reactions of 2,2'-Disubstituted Biphenyls
A foundational approach to the benzo[c]cinnoline core involves the intramolecular cyclization of appropriately substituted 2,2'-biphenyl derivatives. The nature of the substituents at the 2 and 2' positions dictates the reaction conditions and reagents required for the crucial N=N bond formation.
From 2,2'-Dinitrobiphenyls: The reductive cyclization of 2,2'-dinitrobiphenyl (B165474) is a common method. Various reducing agents can be employed to facilitate this transformation. For instance, a photocatalytic method using TiO2 under UV light has been shown to selectively produce benzo[c]cinnoline from 2,2'-dinitrobiphenyl in high yields. acs.org Another efficient method involves the use of sodium hydrosulfide (B80085) (NaHS) for the reductive coupling of 2,2'-dinitrobiphenyls, providing benzo[c]cinnoline derivatives in moderate to good yields under ambient conditions. researchgate.net These methods offer pathways to the parent benzo[c]cinnoline, which can then be functionalized in subsequent steps.
From 2,2'-Diaminobiphenyls: The oxidative cyclization of 2,2'-diaminobiphenyl is another key strategy. acs.org Functionalized benzo[c]cinnoline derivatives can be synthesized from readily available 2,2'-diamino-1,1'-biaryls using a nitrite (B80452) source, such as tert-butyl nitrite (tBuONO). chemicalbook.com This process tolerates a variety of functional groups and can be performed on a gram scale. chemicalbook.com The reaction is believed to proceed through the formation of a diazonium salt intermediate, which then undergoes intramolecular cyclization.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2,2'-Dinitrobiphenyl | TiO2, isopropanol, UV light, Ar, 20 h | Benzo[c]cinnoline | 95% | acs.org |
| 2,2'-Dinitrobiphenyls | NaHS, ambient conditions, 20 min | Benzo[c]cinnoline derivatives | Moderate to good | researchgate.net |
| 2,2'-Diamino-1,1'-biaryls | tBuONO, TFE, room temperature | Functionalized benzo[c]cinnolines | Up to 85% | chemicalbook.com |
| 2,2'-Diaminodiphenyl | Sodium nitrite, HCl; then Sn, CuCl, ethyl acetate | Benzo[c]cinnoline | 83% | google.com |
Richter Cinnoline (B1195905) Synthesis and its Derivatives
The Richter cinnoline synthesis is a classical method for the formation of the cinnoline ring system, which is a key component of the benzo[c]cinnoline structure. The original synthesis involves the diazotization of an o-aminoarylpropiolic acid, which then undergoes cyclization. researchgate.net While this method traditionally yields 4-hydroxycinnolines, modifications and subsequent reactions can lead to a variety of substituted cinnolines. researchgate.netnih.gov However, the direct application of the Richter synthesis to form the complete tricyclic benzo[c]cinnoline core in one step is not typical. It is more relevant for the synthesis of the cinnoline portion of the molecule, which could then be annulated to form the benzo[c]cinnoline system.
Copper(II)-Promoted and Electrochemical Cyclization of 2-Azobiaryls
Modern approaches to the benzo[c]cinnoline skeleton include the use of copper(II) salts to promote the intramolecular cyclization of 2-azobiaryls. This method allows for the synthesis of a variety of diversely functionalized benzo[c]cinnolinium salts with excellent functional group tolerance and high efficiency. acs.orgnih.gov The proposed mechanism involves a single-electron transfer from the 2-azobiaryl to the copper(II) oxidant, which initiates the cyclization cascade. nih.gov
Electrochemical oxidation of 2-azobiaryls presents a green and efficient alternative to chemical oxidants for achieving the same transformation. researchgate.netnih.gov This method also proceeds via an intramolecular cyclization mechanism, offering a convenient route to benzo[c]cinnolinium salts. nih.gov
| Starting Material | Reagents and Conditions | Product | Key Features | Reference |
| 2-Azobiaryls | Cu(OAc)₂, CuCl₂, TFE, 110 °C | Benzo[c]cinnolinium salts | High efficiency, excellent functional group tolerance | acs.orgnih.gov |
| 2-Azobiaryls | Electrochemical oxidation | Benzo[c]cinnolinium salts | Green and efficient alternative to chemical oxidants | researchgate.netnih.gov |
Palladium-Catalyzed C-H Activation and Cascade Annulation Approaches
Palladium catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including benzo[c]cinnolines. One notable strategy involves a palladium-catalyzed cascade annulation of pyrazolones with aryl iodides. acs.org This reaction proceeds through a dual C-H activation process, where the pyrazolone (B3327878) acts as an internal directing group, to construct the benzo[c]cinnoline framework. acs.org This one-pot method demonstrates good functional group tolerance, including for ester groups, which is relevant for the synthesis of the target molecule. acs.org
Another palladium-catalyzed approach involves the sequential C-C and C-N bond formation starting from 1-arylhydrazine-1,2-dicarboxylates and aryl iodides. This method proceeds via an initial C-arylation followed by an oxidative N-arylation to construct the benzo[c]cinnoline skeleton.
| Starting Material | Catalyst/Reagents | Key Transformation | Reference |
| Pyrazolones and Aryl Iodides | Pd(OAc)₂, AgBF₄, 2,6-dimethylpyridine | Cascade annulation via dual C-H activation | acs.org |
| 1-Arylhydrazine-1,2-dicarboxylates and Aryl Iodides | Pd(OAc)₂, AgOAc; then PhI, oxone, TFA | Sequential C-C and C-N bond formation |
Other Metal-Catalyzed Coupling and Cyclization Methods
Besides copper and palladium, other transition metals have been explored for the synthesis of the benzo[c]cinnoline core. Iridium-catalyzed cyclization of azobenzenes with aryl iodonium (B1229267) salts has been reported as a method to prepare benzo[c]cinnolinium salts. acs.org Rhodium(III)-catalyzed C-H activation of azobenzenes and their subsequent annulation with diazo compounds also provides a route to functionalized cinnolinium salts. researchgate.net These methods highlight the versatility of transition metal catalysis in constructing the benzo[c]cinnoline scaffold.
Regioselective Functionalization for Carboxylate Incorporation
Once the benzo[c]cinnoline core is synthesized, the next critical step is the regioselective introduction of the methyl carboxylate group at the 2-position. While some of the core-forming methodologies tolerate ester functionalities on the starting materials, direct functionalization of the pre-formed benzo[c]cinnoline ring is another important strategy.
An efficient synthesis of diethyl benzo[c]cinnoline-3,8-dicarboxylate has been developed, indicating that direct construction of carboxylated benzo[c]cinnolines is feasible. rsc.org Although this example demonstrates dicarboxylation at the 3 and 8 positions, it opens the door for exploring regioselective monocarboxylation. The challenge lies in controlling the position of the incoming carboxyl group.
The development of regioselective C-H functionalization reactions is a key area of research. For related aza-aromatic systems like quinolines, various metal-catalyzed C-H activation methods have been established to introduce functional groups at specific positions. mdpi.com Similar strategies could potentially be adapted for the regioselective carboxylation of benzo[c]cinnoline. This might involve the use of directing groups to guide the carboxylation to the desired 2-position, followed by removal of the directing group.
Further research is required to develop a direct and high-yielding method for the synthesis of methyl benzo[c]cinnoline-2-carboxylate, likely through the regioselective functionalization of the parent benzo[c]cinnoline or by employing a pre-functionalized starting material in one of the core synthesis strategies that allows for precise control over substituent placement.
Direct Carboxylation Methods on the Benzo[c]cinnoline Scaffold
Direct carboxylation of a pre-formed benzo[c]cinnoline ring system is a challenging transformation. The literature primarily focuses on constructing the ring with the desired substituents already in place. However, methods involving the electrochemical reduction of 2,2'-dinitrobiphenyls in the presence of carbon dioxide have been shown to produce benzo[c]cinnoline, indicating that carboxylation can occur concurrently with cyclization. researchgate.net This process, while not a direct carboxylation of the final heterocycle, represents a pathway where the carboxyl group is introduced during the reductive formation of the benzo[c]cinnoline structure. researchgate.net
Post-Cyclization Modification of Precursor Functional Groups
A more common strategy for synthesizing functionalized benzo[c]cinnolines involves the cyclization of precursors that already contain substituents that can be chemically altered after the main ring system is formed. Many synthetic routes for benzo[c]cinnolines demonstrate high tolerance for a variety of functional groups, including esters, halogens, and nitro groups. acs.orgacs.orgresearchgate.net This tolerance allows for a modular approach where a substituted biaryl is first cyclized, followed by the transformation of a precursor group into the desired carboxylate.
For instance, a benzo[c]cinnoline bearing a different functional group at the 2-position, such as a halogen or a nitro group, can be synthesized and then converted to the carboxylic acid through established organic reactions like metal-catalyzed carbonylation or a sequence of reduction and Sandmeyer reaction.
Esterification Strategies for Methyl Carboxylate Formation
Once the corresponding carboxylic acid, benzo[c]cinnoline-2-carboxylic acid, is obtained, the final step is the formation of the methyl ester. This is a standard transformation in organic synthesis with several reliable methods.
One of the most common methods is the Fischer esterification , which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.com This is an equilibrium-driven process, often requiring an excess of the alcohol to ensure a high yield of the ester. youtube.com
Another approach is transesterification , where an existing ester is converted into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. youtube.com
More modern and milder methods can also be employed. For example, benzyne-mediated esterification allows for the formation of esters from carboxylic acids and alcohols under neutral conditions, avoiding the harsh acids or bases required in other methods. organic-chemistry.org This technique relies on the selective nucleophilic addition of the carboxylic acid to a benzyne (B1209423) intermediate, followed by reaction with the alcohol. organic-chemistry.org
| Esterification Method | Reagents | Conditions | Key Features |
| Fischer Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Typically heated | Reversible, requires excess alcohol or removal of water. youtube.com |
| Reaction with Diazomethane (B1218177) | Diazomethane (CH₂N₂) | Mild, often at room temperature | High yielding and clean, but diazomethane is toxic and explosive. |
| Benzyne-Mediated | Benzyne precursor, Alcohol | Mild, neutral conditions | Avoids harsh acids or bases, good for sensitive substrates. organic-chemistry.org |
Investigation of Reaction Mechanisms in Synthesis
Understanding the mechanisms behind the formation of the benzo[c]cinnoline core is crucial for optimizing existing synthetic routes and developing new ones. The cyclization to form the N-N bond often involves complex electronic processes.
Single-Electron Transfer (SET) Mechanisms in Reduction/Oxidation Cyclizations
Single-Electron Transfer (SET) has been proposed as a key mechanistic step in several synthetic routes to benzo[c]cinnolines. In the copper(II)-promoted or electrochemical oxidation of 2-azobiaryls, the reaction is believed to initiate with an SET from the aromatic ring to the oxidant. nih.govacs.org This generates a radical cation intermediate which then undergoes intramolecular cyclization via nucleophilic attack of the azo group. nih.govacs.org A second SET event can then lead to the final oxidized benzo[c]cinnolinium salt. nih.govacs.org
Similarly, a novel synthesis of benzo[c]cinnoline from 2,2'-dinitrobiphenyl is thought to proceed via a SET mechanism. nih.gov In this process, a partial reduction of the nitro groups occurs, leading to hydroxyamino and nitroso intermediates, which then cyclize to form the final product. nih.gov
Radical Pathways in N-N Bond Formation
The formation of the nitrogen-nitrogen double bond is the key step in benzo[c]cinnoline synthesis. Radical-based pathways are often implicated in these transformations. For example, in the cyclization of partially reduced 2,2'-dinitrobiphenyl, the N-N bond formation is proposed to occur via a radical mechanism involving a nitroso radical anion. nih.gov
The synthesis of benzo[c]cinnolines from 2,2'-diamino-1,1'-biaryls using a nitrite source, such as tert-butyl nitrite, is also believed to involve radical intermediates. researchgate.net Control experiments using radical scavengers in these reactions have suggested the participation of radical species in the formation of the N=N bond. researchgate.net The general study of N-N bond formation highlights the role of N-centered radicals, which can be generated through various oxidative or reductive processes and then couple to form the desired bond. rsc.org
Mechanistic Insights into C-H Activation Processes
Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex organic molecules, including benzo[c]cinnoline derivatives. acs.orgacs.orgresearchgate.net These methods offer a highly efficient way to form C-C and C-N bonds sequentially. nih.govresearchgate.net
A common strategy involves the C-H arylation of an arylhydrazine derivative with an aryl iodide, followed by an intramolecular oxidative N-arylation to close the ring. nih.govresearchgate.net The mechanism typically involves a palladium catalyst that facilitates the cleavage of a C-H bond on one of the aromatic rings, followed by coupling with the aryl iodide. The subsequent intramolecular C-N bond formation is also mediated by the palladium catalyst, often in the presence of an oxidant. acs.orgacs.org The use of a directing group, such as a pyrazolone moiety, can control the regioselectivity of the C-H activation, guiding the palladium catalyst to the desired position. acs.orgresearchgate.net
Nucleophilic Addition and Anion Exchange Mechanisms
The synthesis of the benzo[c]cinnoline core, a key structural motif in this compound, can be achieved through mechanisms involving intramolecular nucleophilic addition followed by anion exchange. One prominent strategy involves the copper(II)-promoted or electrochemical oxidation of 2-azobiaryls. nih.govacs.org This method facilitates the construction of a diverse range of functionalized benzo[c]cinnolinium salts with high efficiency. acs.org
The proposed mechanism initiates with a single-electron transfer (SET) from the 2-azobiaryl to an oxidant, such as copper(II), which is directed by the azo group. This step forms a radical cationic intermediate. nih.govacs.org Subsequently, an intramolecular cyclization occurs via the nucleophilic addition of the azo group onto the external aromatic ring, yielding a new intermediate. nih.govacs.org This is followed by a second SET and deprotonation to afford the benzo[c]cinnolinium cation. nih.govacs.org The final step involves an anion exchange, often accomplished using a silver salt like silver tetrafluoroborate (B81430) (AgBF₄), to yield the stable benzo[c]cinnoline salt. acs.org
Electrochemical synthesis offers an alternative pathway that operates on a similar principle. nih.gov In this approach, the initial radical cation is generated through anodic oxidation. nih.gov This is followed by the same intramolecular nucleophilic addition and a subsequent single electron oxidation and deprotonation to form the final product. nih.gov This electrochemical method can be performed at room temperature and demonstrates good yields for substrates with various electron-donating groups. acs.org
A summary of the mechanistic steps is presented below:
Generation of Radical Cation: Oxidation of the 2-azobiaryl precursor, either chemically (e.g., with Cu(II)) or electrochemically. nih.govacs.org
Intramolecular Cyclization: Nucleophilic addition of the azo nitrogen onto the aromatic ring of the radical cation. nih.govacs.org
Aromatization: A second oxidation and deprotonation event to form the planar benzo[c]cinnolinium ring system. nih.govacs.org
Anion Exchange: Introduction of a new counter-anion to form the final salt. acs.org
This mechanistic pathway highlights the importance of nucleophilic addition as a key bond-forming step in the creation of the tricyclic benzo[c]cinnoline framework.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound and its analogs is crucial for developing sustainable and environmentally benign processes. Key areas of focus include the selection of solvents and the design of efficient, reusable catalysts.
The choice of solvent is a critical factor in the environmental impact of a synthetic process. In the synthesis of benzo[c]cinnolines, research has explored various solvents to optimize reaction efficiency while minimizing environmental harm. For instance, in the copper-catalyzed synthesis of benzo[c]cinnolinium salts from 2-azobiaryls, 2,2,2-trifluoroethanol (B45653) (TFE) has been identified as a highly effective solvent. acs.orgresearchgate.net However, comparative studies have shown that other solvents, such as hexafluoroisopropanol, can also be used, albeit with potentially slightly lower efficiency in some cases. acs.org
The development of solvent-free reaction conditions represents a significant advancement in green chemistry. rsc.org While not yet specifically documented for this compound, solvent-free synthesis has been successfully applied to related nitrogen-containing heterocyclic systems, demonstrating a viable path toward eliminating solvent waste. rsc.org Another green approach involves the use of electrochemical methods, which can be conducted in aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), potentially reducing the need for more hazardous or volatile organic compounds. researchgate.net The electrochemical reduction of 2,2'-dinitrobiphenyl, for example, provides a high-yield route to the benzo[c]cinnoline core. researchgate.net
The table below summarizes the impact of different solvents on the yield of a model benzo[c]cinnoline synthesis.
| Solvent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2,2,2-Trifluoroethanol (TFE) | Cu(OAc)₂, 110 °C, 24h | 99 | acs.org |
| Hexafluoroisopropanol (HFIP) | Cu(OAc)₂, 110 °C, 24h | Slightly lower than TFE | acs.org |
| Dimethyl Sulfoxide (DMSO) | Electrochemical Reduction | 99 (Conversion Rate) | researchgate.net |
Sustainable catalyst design for benzo[c]cinnoline synthesis focuses on replacing toxic or expensive reagents with efficient, robust, and recyclable catalytic systems. Transition-metal catalysis, particularly with palladium and copper, has been instrumental in developing new synthetic routes. acs.orgacs.org For example, a highly efficient palladium-catalyzed cascade annulation of pyrazolones and aryl iodides provides access to various benzo[c]cinnoline derivatives with good functional group tolerance. acs.org
A significant green advancement is the development of reusable catalysts. Cooperative bifunctional catalysts based on transition metal oxides combined with Bi(III) have been reported for oxidative dehydrogenative couplings, a key step in forming N=N bonds. rsc.org These catalysts facilitate solvent-, additive-, oxidant-, and base-free cyclizations and have been proven to be highly robust and reusable, which is a cornerstone of sustainable chemical manufacturing. rsc.org
Furthermore, research has shown that some syntheses of the benzo[c]cinnoline core can proceed efficiently without the need for a metal catalyst. acs.orgresearchgate.net One such method involves using a nitrite source like tert-butyl nitrite (tBuONO) to synthesize functionalized benzo[c]cinnolines from 2,2'-diamino-1,1'-biaryls under mild conditions. researchgate.net This process avoids the use of potentially toxic and costly metal reagents. researchgate.net
The table below provides an overview of different catalytic systems used in the synthesis of benzo[c]cinnoline and related structures, highlighting the trend toward more sustainable options.
| Catalyst System | Substrates | Key Features | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Pyridine-type ligand | Pyrazolones and aryl iodides | High efficiency (up to 94% yield), dual C-H activation. | acs.org |
| Cu(OAc)₂ | 2-Azobiaryls | High yields, simple and convenient alternative to traditional methods. | acs.org |
| Transition metal oxide-Bi(III) | Anilines, vicinal diols | Reusable, solvent-free, oxidant-free, high atom economy. | rsc.org |
| None (using tBuONO) | 2,2'-Diamino-1,1'-biaryls | Metal-free, mild conditions, simple and practical. | researchgate.net |
| None (Electrochemical) | 2,2'-Dinitrobiphenyl | High selectivity, avoids chemical oxidants/reductants. | researchgate.net |
Reactivity and Reaction Pathways of Methyl Benzo C Cinnoline 2 Carboxylate
Reactions at the Cinnoline (B1195905) Nitrogen Atoms
The two nitrogen atoms in the benzo[c]cinnoline (B3424390) ring system are key centers of reactivity, susceptible to attack by electrophiles and involved in acid-base equilibria.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the benzo[c]cinnoline nucleus can undergo N-alkylation and N-acylation when treated with appropriate electrophilic reagents. While specific studies on methyl benzo[c]cinnoline-2-carboxylate are limited, the reactivity can be inferred from related systems. For instance, the synthesis of N-alkyl substituted benzimidazoquinazolinones has been achieved using copper(II) catalysts with various alkyl halides, demonstrating the feasibility of alkylating nitrogen-containing heterocyclic systems. nih.gov The quaternization of benzo[f]quinoline (B1222042) with reactive halides further supports the susceptibility of such nitrogen atoms to alkylation. nih.gov
It is expected that one of the nitrogen atoms of this compound would act as a nucleophile, attacking the alkyl or acyl halide. The presence of the electron-withdrawing carboxylate group at the 2-position may decrease the nucleophilicity of the adjacent nitrogen atom, potentially directing the reaction to the more distant nitrogen. The reaction would likely proceed via a standard nucleophilic substitution mechanism.
Table 1: Representative N-Alkylation Reactions of Related Heterocycles
| Heterocycle | Alkylating Agent | Catalyst/Conditions | Product | Reference |
| Benzimidazoquinazolinone | Various alkyl halides | Cu(II) catalyst | N-Alkyl substituted benzimidazoquinazolinone | nih.gov |
| Benzo[f]quinoline | Reactive halides | Not specified | Quaternary salts | nih.gov |
N-Oxidation and Deoxygenation Processes
The nitrogen atoms of the benzo[c]cinnoline ring can be oxidized to form N-oxides. A novel process for the synthesis of benzo[c]cinnoline N-oxide from 2,2'-dinitrobiphenyl (B165474) has been developed, which proceeds in high yield. nih.gov The oxidation of substituted benzo[c]cinnolines has also been reported. acs.org For instance, 1-amino-10-propylthiobenzo[c]cinnoline can be oxidized to its corresponding 5-N-oxide. acs.org The nitration of benzo[c]cinnoline itself can also lead to the formation of N-oxides. rsc.org Given these precedents, it is highly probable that this compound can be oxidized to its corresponding N-oxide using common oxidizing agents such as peroxy acids.
Conversely, the deoxygenation of benzo[c]cinnoline N-oxides is a well-established reaction. A notable method involves treating the N-oxide with sodium ethoxide at elevated temperatures, resulting in a near-quantitative conversion back to the parent benzo[c]cinnoline. nih.gov This suggests that if this compound were converted to its N-oxide, it could likely be deoxygenated back to the parent ester under similar conditions. The deoxygenative functionalization of related quinoline (B57606) N-oxides has also been extensively studied, offering various methods for removing the oxygen atom while introducing other functional groups. organic-chemistry.orgbeilstein-journals.orgnih.gov
Table 2: N-Oxidation and Deoxygenation of Benzo[c]cinnoline Systems
| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |
| 2,2'-Dinitrobiphenyl | NaOH, H₂O | Benzo[c]cinnoline N-oxide | 91 | nih.gov |
| 1-Amino-10-propylthiobenzo[c]cinnoline | NCS or PhI(OAc)₂ | 1-Amino-10-propylthiobenzo[c]cinnoline 5-N-oxide | - | acs.org |
| Benzo[c]cinnoline N-oxide | Sodium ethoxide, elevated temp. | Benzo[c]cinnoline | 96 | nih.gov |
Protonation and Basicity Studies
The basicity of the nitrogen atoms in the benzo[c]cinnoline ring system is a key aspect of its chemical character. Studies on the parent benzo[c]cinnoline have shown that it can be protonated in acidic media. researchgate.net The presence of an electron-withdrawing group, such as the methyl carboxylate in this compound, is expected to decrease the basicity of the nitrogen atoms. This is due to the inductive effect of the ester group, which reduces the electron density on the heterocyclic ring system.
Reactions at the Carboxylate Moiety
The methyl ester group at the 2-position of the benzo[c]cinnoline ring is an electrophilic center that can undergo nucleophilic acyl substitution reactions.
Hydrolysis of the Methyl Ester
The hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid is a feasible transformation. This reaction typically occurs under acidic or basic conditions. masterorganicchemistry.com Under basic conditions, the reaction, often termed saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. masterorganicchemistry.com This leads to a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) leaving group, forming the carboxylate salt. Subsequent acidification yields the carboxylic acid.
The presence of the electron-withdrawing benzo[c]cinnoline ring system is expected to facilitate this reaction by increasing the electrophilicity of the carbonyl carbon. While specific kinetic data for the hydrolysis of this compound is not available, the general principles of ester hydrolysis are well understood. masterorganicchemistry.com
Amidation and Other Nucleophilic Acyl Substitution Reactions
The methyl ester group can be converted to an amide through reaction with an amine, a process known as amidation. organic-chemistry.orgnih.gov This nucleophilic acyl substitution reaction involves the attack of the amine nucleophile on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comyoutube.com The reaction is often carried out at elevated temperatures or with the use of catalysts to overcome the relatively lower reactivity of esters compared to other acylating agents like acid chlorides.
Given the electrophilic nature of the carbonyl carbon in this compound, it is expected to react with primary and secondary amines to form the corresponding amides. The reaction would proceed through the typical addition-elimination mechanism characteristic of nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com Other strong nucleophiles could also potentially displace the methoxy (B1213986) group to form a variety of other carboxylic acid derivatives.
Table 3: General Nucleophilic Acyl Substitution Reactions of Esters
| Ester Type | Nucleophile | Conditions | Product | Reference |
| General Ester | Amine | Heat or Catalyst | Amide | organic-chemistry.orgnih.gov |
| General Ester | Hydroxide (Basic Hydrolysis) | Aqueous base, then acid workup | Carboxylic Acid | masterorganicchemistry.com |
Electrophilic Aromatic Substitution on the Fused Benzene (B151609) Ring System
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and in the context of this compound, the regioselectivity of such reactions is a subject of considerable interest. The inherent reactivity of the benzo[c]cinnoline nucleus, coupled with the directing effects of the methyl carboxylate group, determines the position of electrophilic attack.
While specific studies on the nitration of this compound are not extensively documented, the nitration of the parent benzo[c]cinnoline and its substituted derivatives provides valuable insights into the expected reactivity. The nitration of benzo[c]cinnoline itself has been shown to yield a mixture of 1-nitro- and 4-nitrobenzo[c]cinnoline, with the former being the major product. This suggests that positions 1 and 4 are the most electronically activated sites in the unsubstituted ring system.
Table 1: Predicted Products of Nitration of this compound
| Predicted Product | Position of Nitration | Rationale |
| Methyl 1-nitrobenzo[c]cinnoline-2-carboxylate | 1 | Meta to the C2-ester group |
| Methyl 3-nitrobenzo[c]cinnoline-2-carboxylate | 3 | Meta to the C2-ester group |
It is important to note that the interplay of steric hindrance and the electronic effects of the diaza- and carboxylate groups could lead to a complex product distribution.
Similar to nitration, specific data on the halogenation of this compound is scarce. However, studies on the electrophilic bromination and chlorination of the parent benzo[c]cinnoline in sulfuric acid have shown that these reactions yield mixtures of 1- and 4-halogenated products, which can further react to form 1,4-dihalogenated derivatives. rsc.orgrsc.org This again points to the higher reactivity of the 1 and 4 positions in the unsubstituted system.
For this compound, the deactivating and meta-directing methyl carboxylate group at the C2 position would be expected to direct incoming halogens to the 1 and 3 positions. The general mechanism for aromatic halogenation involves the generation of a potent electrophile, such as a halonium ion, which is then attacked by the electron-rich aromatic ring. youtube.com The stability of the resulting carbocation intermediate (the arenium ion) determines the regioselectivity of the reaction. lumenlearning.com
Table 2: Predicted Products of Halogenation of this compound
| Predicted Product (X = Cl, Br) | Position of Halogenation | Rationale |
| Methyl 1-halogenobenzo[c]cinnoline-2-carboxylate | 1 | Meta to the C2-ester group |
| Methyl 3-halogenobenzo[c]cinnoline-2-carboxylate | 3 | Meta to the C2-ester group |
Further experimental investigation is required to definitively determine the product distribution and the precise influence of the C2-ester group on the halogenation of the benzo[c]cinnoline core.
Nucleophilic Reactions on the Aromatic Core
Nucleophilic aromatic substitution (NAS) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. masterorganicchemistry.com The benzo[c]cinnoline ring system itself is relatively electron-deficient due to the presence of the two nitrogen atoms. The addition of an electron-withdrawing methyl carboxylate group at the 2-position would further enhance the electrophilicity of the ring to which it is attached, making it more susceptible to nucleophilic attack.
The synthesis of benzo[c]cinnolinium salts from 2-azobiaryls proceeds through an intramolecular cyclization involving the nucleophilic addition of an azo group to an aromatic ring. nih.govacs.orgnih.gov This indicates that the benzo[c]cinnoline core can undergo nucleophilic attack, particularly when activated. In the case of this compound, nucleophilic attack would be favored at positions ortho and para to the electron-withdrawing ester group. The reaction would likely proceed through an addition-elimination mechanism, involving the formation of a Meisenheimer-like intermediate. youtube.com
Potential nucleophiles could include alkoxides, amines, and other strong nucleophiles. The reaction would likely require elevated temperatures and a good leaving group at the position of attack, or proceed via a benzyne (B1209423) intermediate under very strong basic conditions. masterorganicchemistry.com
Photochemical Reactivity and Transformations
The photochemical behavior of benzo[c]cinnoline and its derivatives is a rich area of study, with implications for organic synthesis and materials science. The presence of the extended π-system and the nitrogen heteroatoms endows these molecules with interesting photophysical properties.
While specific photocyclization reactions starting from this compound have not been reported, the synthesis of the benzo[c]cinnoline framework itself can be achieved through photochemical methods. For instance, the photocatalytic reduction of 2,2′-dinitrobiphenyl using TiO2 under UV irradiation can selectively produce benzo[c]cinnoline. This suggests that the core structure is photochemically active and can be formed through cyclization processes.
It is conceivable that irradiation of this compound in the presence of suitable reactants could lead to further photochemical transformations, such as cycloadditions or rearrangements, although such reactions remain to be explored experimentally.
The photophysical properties of benzo[c]cinnoline and its derivatives have been a subject of investigation. The parent benzo[c]cinnoline is known to have a high quantum yield for the formation of its triplet excited state. nih.gov This suggests that intersystem crossing from the singlet excited state to the triplet state is a highly efficient process. The triplet state is often a key intermediate in many photochemical reactions.
The introduction of substituents onto the benzo[c]cinnoline framework can significantly influence its photophysical properties. Studies on substituted benzo[c]cinnolinium salts have shown that they exhibit broad absorption bands in the UV-visible region and can display fluorescence. nih.govacs.org The position and nature of the substituent can tune the absorption and emission wavelengths. For this compound, the ester group, being an electron-withdrawing group, is expected to influence the energy levels of the molecular orbitals and thus affect the absorption and emission spectra. The excited state of this molecule could potentially undergo various decay pathways, including fluorescence, phosphorescence, and non-radiative decay, as well as participate in photochemical reactions. Further research into the specific photophysical parameters, such as fluorescence quantum yield and excited-state lifetimes, would provide a deeper understanding of the excited state chemistry of this compound.
Organocatalytic Potentials and Mechanistic Analysis
The benzo[c]cinnoline scaffold has demonstrated significant potential as an organocatalyst, particularly in oxidation reactions. This section details its role in a specific redox system and the underlying mechanisms that govern its catalytic activity.
Research has established an organocatalytic oxidation platform that utilizes the benzo[c]cinnoline core in conjunction with a hydrazine-O2 redox couple. researchgate.net This system is effective for the oxidation of various alkyl halides into their corresponding aldehydes. researchgate.net The process leverages the capacity of hydrazines to undergo rapid autoxidation to form diazenes. In this catalytic paradigm, commercially available benzo[c]cinnoline serves as the catalyst, facilitating the transformation under mild conditions that rely on adventitious oxygen and water. researchgate.net
The scope of this catalytic system has been explored with a variety of substrates, demonstrating its utility. A summary of representative substrates and their resulting products is provided below.
| Substrate (Alkyl Halide) | Product (Aldehyde) |
| Benzyl bromide | Benzaldehyde |
| 4-Methoxybenzyl bromide | 4-Methoxybenzaldehyde |
| 4-Nitrobenzyl bromide | 4-Nitrobenzaldehyde |
| Cinnamyl bromide | Cinnamaldehyde |
| 1-Bromo-2-phenylethane | Phenylacetaldehyde |
| This table is illustrative of the types of transformations catalyzed by the benzo[c]cinnoline/hydrazine-O2 system, based on findings for the parent compound. researchgate.net |
The mechanism of the benzo[c]cinnoline-catalyzed oxidation is a novel pathway distinct from classical oxidation mechanisms. researchgate.net The catalytic cycle involves several key steps:
Nucleophilic Attack: The benzo[c]cinnoline catalyst initiates the cycle by performing a nucleophilic attack on the alkyl halide substrate.
Prototropic Shift: Following the initial attack, a prototropic shift occurs within the intermediate structure.
Hydrolysis: The final step to release the aldehyde product and regenerate the catalyst involves hydrolysis. researchgate.net
These hydrolysis and reoxidation events proceed efficiently, requiring only the presence of incidental water and oxygen, which highlights the robustness of the catalytic cycle. researchgate.net While the process is efficient, specific turnover frequencies (TOFs) for the catalytic cycle involving this compound are not detailed in the available literature. However, the qualitative success of the reaction with the parent benzo[c]cinnoline suggests a viable catalytic turnover process. researchgate.net
Note on Further Sections: Information regarding the intramolecular cyclization of this compound to form tetracyclic heteroarenes (section 3.7.1) and specific tautomerism studies on the benzo[c]cinnoline core (section 3.7.2) was not available in the consulted research.
Advanced Spectroscopic and Structural Characterization of Methyl Benzo C Cinnoline 2 Carboxylate
Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the local chemical environment of magnetically active nuclei. For methyl benzo[c]cinnoline-2-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments provides a wealth of information regarding its structure.
1D NMR (¹H, ¹³C, ¹⁵N) for Chemical Shift and Coupling Constant Analysis
One-dimensional NMR spectra offer initial, crucial insights into the molecular structure. The ¹H NMR spectrum reveals the chemical shifts and coupling constants of the hydrogen atoms, allowing for the differentiation of aromatic and methyl protons. The ¹³C NMR spectrum complements this by providing information on the carbon skeleton. While specific experimental data for the ¹⁵N NMR of this exact molecule is not widely published, such an analysis would pinpoint the electronic environment of the nitrogen atoms within the cinnoline (B1195905) ring system, which is critical to its electronic properties.
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
Two-dimensional NMR techniques are indispensable for unambiguously assigning signals and mapping out the intricate network of connections within the molecule.
COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, identifying neighboring protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, definitively assigning the signals of the carbon atoms bearing protons.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings between protons and carbons (typically 2-3 bonds), which helps in piecing together the entire molecular framework, including the connection of the methyl carboxylate group to the benzo[c]cinnoline (B3424390) core.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the molecule's conformation and stereochemistry.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound with a high degree of accuracy. This measurement provides a direct confirmation of the elemental composition of the molecule. Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a characteristic fragmentation pattern is generated. Analysis of these fragments provides valuable information about the molecule's structure and the relative stability of its different parts, further corroborating the connectivity established by NMR.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Understanding Electronic Transitions and Photophysical Properties
Electronic spectroscopy techniques, such as UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, are used to investigate the electronic structure and photophysical properties of this compound. The UV-Vis spectrum reveals the wavelengths of light that the molecule absorbs, which correspond to electronic transitions between different energy levels. The fluorescence spectrum, on the other hand, provides information about the molecule's emissive properties after it has been excited by light. These studies are crucial for understanding the molecule's behavior in the presence of light and for evaluating its potential in applications such as organic light-emitting diodes (OLEDs) or as a fluorescent probe.
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Theoretical and Computational Chemistry of Methyl Benzo C Cinnoline 2 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic behavior of Methyl benzo[c]cinnoline-2-carboxylate. These calculations model the distribution of electrons within the molecule, which dictates its chemical and physical properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the ability to act as an electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. For related cinnoline (B1195905) derivatives, the HOMO-LUMO gap has been computed to understand charge transfer within the molecule. ijastems.org
In this compound, the HOMO is expected to be distributed primarily over the electron-rich aromatic benzo and cinnoline rings, while the LUMO is likely localized on the electron-deficient diazine (N=N) part of the cinnoline system and the electron-withdrawing methyl carboxylate group. This distribution facilitates intramolecular charge transfer (ICT) from the ring system to the substituent, a key feature in many functional organic materials. DFT calculations are commonly used to determine these energy levels. nankai.edu.cn The calculated HOMO-LUMO gap for similar donor-acceptor systems is often in good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn
Table 1: Representative Frontier Orbital Energies and Related Quantum Chemical Descriptors Note: The following data is illustrative for a benzo[c]cinnoline (B3424390) system, based on typical values for related heterocyclic compounds, as specific experimental data for this compound is not readily available in the cited literature.
| Parameter | Symbol | Typical Value (eV) | Description |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 | Energy of the outermost electron-filled orbital; related to ionization potential. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.5 | Energy of the lowest empty orbital; related to electron affinity. |
| HOMO-LUMO Energy Gap | ΔE | 3.7 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. ijastems.org |
| Ionization Potential | I | 6.2 | Energy required to remove an electron (approximated as -EHOMO). ijastems.org |
| Electron Affinity | A | 2.5 | Energy released when an electron is added (approximated as -ELUMO). ijastems.org |
| Electronegativity | χ | 4.35 | A measure of the ability to attract electrons (I+A)/2. ijastems.org |
| Chemical Hardness | η | 1.85 | A measure of resistance to charge transfer (I-A)/2. ijastems.org |
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution in a molecule. youtube.com They illustrate the electrostatic potential on the surface of a molecule, providing a guide to its electrophilic and nucleophilic reactive sites. researchgate.netresearchgate.net The map is color-coded: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent neutral or weakly polarized regions. youtube.com
For this compound, an MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the two nitrogen atoms of the cinnoline ring due to their lone pairs of electrons, making them the primary sites for protonation and interaction with Lewis acids. The oxygen atoms of the carboxylate group would also exhibit significant negative potential.
This charge distribution is crucial for understanding non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the molecule's behavior in condensed phases and its interaction with biological targets.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method used extensively to study the properties of heterocyclic compounds. mdpi.comrsc.org It provides a good balance between accuracy and computational cost for predicting geometries, energies, and other electronic properties.
Before calculating other properties, the molecule's geometry must be optimized to find its most stable three-dimensional structure (the lowest energy conformation). DFT methods, such as B3LYP, are commonly used for this purpose. ijastems.orgresearchgate.net
For this compound, the core benzo[c]cinnoline ring system is expected to be largely planar. The primary conformational flexibility arises from the rotation of the methyl carboxylate group (-COOCH₃) around the single bond connecting it to the cinnoline ring. DFT calculations can determine the preferred dihedral angle of this substituent relative to the ring plane. The most stable conformer will be the one that minimizes steric hindrance and optimizes electronic conjugation.
DFT calculations can be employed to compare the relative thermodynamic stabilities of different structural isomers and tautomers by computing their total electronic energies. The benzo[c]cinnoline system is one of several possible isomers of benzodiazine, and DFT can confirm its stability relative to others.
While tautomerism is less common for an ester derivative like this compound compared to, for example, a hydroxy-substituted cinnoline, DFT could be used to investigate the stability of any potential, albeit unlikely, tautomeric forms. More relevantly, it can be used to compare the stability of different positional isomers, where the methyl carboxylate group is attached to other positions on the benzo[c]cinnoline skeleton. The calculated energies help to explain why a particular isomer might be favored in a synthetic reaction.
The basicity of a molecule is determined by its ability to accept a proton. For this compound, the two nitrogen atoms in the cinnoline ring are the most likely sites for protonation. DFT can be used to predict the proton affinity (PA) for each nitrogen atom. The proton affinity is the negative of the enthalpy change for the protonation reaction in the gas phase.
The nitrogen atom with the higher calculated proton affinity is the more basic site. In the benzo[c]cinnoline system, the two nitrogen atoms (N-5 and N-6) are in different chemical environments. Their relative basicity will be influenced by the electronic effects of the fused benzene (B151609) ring and the position of the electron-withdrawing methyl carboxylate group. By calculating the energies of the two possible protonated forms (conjugate acids), DFT can provide a clear prediction of the preferred protonation site, which is crucial for understanding the compound's behavior in acidic media and its potential as a ligand in coordination chemistry.
Computational Mechanistic Elucidation of Reaction Pathways
The synthesis and reactions of benzo[c]cinnoline derivatives can be computationally explored to understand the underlying mechanisms, predict the feasibility of reaction pathways, and identify key intermediates and transition states. While specific computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the mechanistic elucidation of related benzo[c]cinnoline syntheses provides a strong framework for understanding its formation.
A prominent synthetic route to the benzo[c]cinnoline core involves the oxidative cyclization of 2,2'-disubstituted biphenyls. For instance, the synthesis of benzo[c]cinnolines from 2,2'-diamino-1,1'-biaryls using a nitrite (B80452) source has been reported. researchgate.net Computational chemistry can be employed to model such reactions, which are proposed to proceed through the formation of a diazonium intermediate followed by an intramolecular cyclization. researchgate.net
Another studied mechanism is the formation of benzo[c]cinnolinium salts from 2-azobiaryls. acs.orgnih.gov Computational models suggest that this transformation can proceed via a single-electron transfer (SET) mechanism, driven by an oxidant, leading to intramolecular cyclization through nucleophilic addition. acs.orgnih.gov Similarly, the partial reduction of 2,2'-dinitrobiphenyl (B165474) is believed to occur through an SET mechanism to yield hydroxyamino and nitroso groups, which then cyclize to form the benzo[c]cinnoline N-oxide or benzo[c]cinnoline itself, with the cyclization step potentially involving a radical mechanism. nih.gov
Transition State Analysis
Transition state analysis is a critical component of computational mechanistic studies, allowing for the determination of the energy barriers associated with a reaction. By locating the transition state structure on the potential energy surface, the activation energy can be calculated, providing insight into the reaction kinetics.
For the synthesis of the benzo[c]cinnoline core, transition state calculations would focus on key steps such as the intramolecular C-N or N-N bond formation. For example, in the cyclization of a diazotized 2-amino-2'-substituted biphenyl (B1667301), the transition state would involve the approach of the diazonium group to the other phenyl ring. The geometry and energy of this transition state would be influenced by the nature and position of substituents on the biphenyl scaffold. In the case of this compound, the carboxylate group's electronic and steric effects would be a key factor in the transition state geometry and energy.
Reaction Coordinate Diagrams
Reaction coordinate diagrams provide a visual representation of the energy profile of a reaction, mapping the energy of the system against the progression of the reaction (the reaction coordinate). These diagrams illustrate the relative energies of reactants, intermediates, transition states, and products.
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. These simulations can provide detailed insights into the conformational flexibility of this compound and the influence of the solvent environment on its structure and dynamics.
By simulating the motion of the molecule's atoms over a period of time, MD can reveal the accessible conformations and the transitions between them. For this compound, key conformational degrees of freedom would include the rotation of the methyl carboxylate group relative to the benzo[c]cinnoline core. The planarity of the tricyclic aromatic system is expected to be largely rigid, but minor puckering or twisting motions could also be investigated.
The inclusion of explicit solvent molecules in MD simulations allows for a realistic modeling of solvent effects. The interactions between the solute and solvent molecules, such as hydrogen bonding and dipole-dipole interactions, can significantly influence the conformational preferences of the molecule. For instance, in a polar solvent, conformations that expose the polar carboxylate group to the solvent may be favored. The polarized continuum model is another computational approach to estimate solvation energies. kashanu.ac.ir MD simulations can also provide information on the solvation shell structure and the dynamics of solvent molecules around the solute.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption)
Computational chemistry offers methods to predict spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds like this compound.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of quantum mechanical calculations, often employing density functional theory (DFT). By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted with a reasonable degree of accuracy. mdpi.com These predictions can aid in the assignment of experimental spectra and can be used to distinguish between different isomers or conformers. For this compound, computational predictions would be particularly useful for assigning the signals of the aromatic protons and carbons in the complex, overlapping regions of the spectrum.
UV-Vis Absorption: Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. nih.govchemrxiv.org These calculations can provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. acs.orgnih.gov For this compound, TD-DFT calculations could predict the characteristic π-π* transitions of the aromatic system and how they are influenced by the carboxylate substituent. Such predictions can be compared with experimental spectra to confirm the structure of the synthesized compound. rsc.org
Modeling of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state is governed by intermolecular interactions, which can be modeled using computational methods to understand and predict crystal structures.
Future Research Directions and Advanced Academic Applications
Methyl benzo[c]cinnoline-2-carboxylate as a Molecular Synthon in Complex Organic Synthesis
The structural rigidity and defined stereoelectronic environment of this compound make it an intriguing starting point for the synthesis of complex molecular architectures. The ester functionality serves as a versatile handle for a variety of chemical transformations, paving the way for its use as a molecular synthon.
Development of Stereoselective and Regioselective Transformations
While the benzo[c]cinnoline (B3424390) core is achiral, the introduction of substituents through transformations of the 2-carboxylate group can lead to the formation of chiral molecules. Future research could focus on the development of stereoselective reactions where the existing functionality directs the formation of new stereocenters. For instance, the hydrolysis of the methyl ester to the corresponding carboxylic acid would provide a key intermediate, Benzo[c]cinnoline-2-carboxylic acid . This carboxylic acid could then be used to introduce chiral auxiliaries, enabling diastereoselective reactions on the benzo[c]cinnoline backbone or on substituents attached to it.
Furthermore, the inherent electronic distribution of the benzo[c]cinnoline ring system, which can be influenced by the electron-withdrawing nature of the carboxylate group, presents opportunities for regioselective functionalization. The development of catalytic C-H activation methods tailored for the benzo[c]cinnoline scaffold could allow for the selective introduction of functional groups at specific positions, guided by the 2-carboxylate moiety.
Incorporation into Novel Polycyclic and Macrocyclic Architectures
The planar and aromatic nature of the benzo[c]cinnoline unit makes it an excellent candidate for incorporation into larger polycyclic aromatic hydrocarbons (PAHs) and macrocycles. The 2-carboxylate group can be transformed into various functionalities suitable for cyclization reactions. For example, conversion of the ester to an aldehyde or a halide would provide a reactive site for intramolecular cyclization reactions, leading to the formation of novel, extended π-systems with potentially interesting photophysical and electronic properties.
The synthesis of macrocycles containing the benzo[c]cinnoline unit is another promising avenue. The carboxylic acid derived from this compound could be coupled with long-chain diamines or diols to form large macrocyclic structures. These macrocycles could exhibit unique host-guest chemistry or self-assembly properties.
Application in Divergent Synthesis Strategies
A divergent synthetic approach starting from this compound could provide access to a library of functionalized benzo[c]cinnoline derivatives. The carboxylate group can be converted into a range of other functional groups, such as amides, alcohols, or nitriles, each serving as a branching point for further diversification. This strategy would be highly valuable for the systematic exploration of structure-property relationships in benzo[c]cinnoline-based compounds, accelerating the discovery of new molecules with desired functionalities for various applications.
Exploration in Advanced Materials Science Research
The electron-deficient nature of the benzo[c]cinnoline core makes it a promising component for n-type organic semiconductors, which are crucial for the development of various organic electronic devices.
Design Principles for High-Performance Electron-Transporting Materials
A key challenge in the design of electron-transporting materials (ETMs) for applications such as organic light-emitting diodes (OLEDs) is achieving high electron mobility and good thermal stability. A "3D molecular interaction architecture" has been proposed as a successful strategy to enhance the performance of ETMs based on the benzo[c]cinnoline skeleton. mdpi.com This design principle focuses on creating strong intermolecular interactions in the solid state to facilitate efficient electron transport and to raise the glass transition temperature (Tg), which is critical for device longevity. mdpi.com
While research has highlighted the exceptional properties of 2,9-diphenylbenzo[c]cinnoline (DPBZC) as an ETM, featuring a high Tg and excellent electron mobility, the potential of derivatives of this compound in this context is an area ripe for exploration. mdpi.com The 2-carboxylate group could be functionalized to introduce bulky or interacting side groups that promote the desired 3D packing in the solid state. For instance, the ester could be converted to an amide bearing a sterically demanding substituent, or used as a handle to attach other aromatic moieties that can engage in π-π stacking.
Table 1: Properties of a High-Performance Benzo[c]cinnoline-based ETM
| Compound | Glass Transition Temperature (Tg) | Electron Mobility (μe) |
| 2,9-diphenylbenzo[c]cinnoline (DPBZC) | 218 °C | 6.4 x 10⁻⁴ cm² V⁻¹ s⁻¹ |
This table presents data for a related benzo[c]cinnoline derivative to illustrate the potential of this class of materials. Data from mdpi.com.
Development of Fluorescent and Phosphorescent Organic Light-Emitting Diode (OLED) Components
Benzo[c]cinnoline-based materials have already demonstrated outstanding performance in fluorescent OLEDs. mdpi.com Devices using DPBZC as the ETM have achieved high external quantum efficiencies and power efficiencies. mdpi.com The electronic properties of the benzo[c]cinnoline core can be tuned by the introduction of various substituents, which in turn affects the performance of the OLED.
This compound could serve as a key precursor for novel OLED materials. The ester group can be used to attach chromophoric units or to modify the electronic properties of the benzo[c]cinnoline core to optimize its function as either an ETM or even as an emissive layer component. For instance, the development of benzo[c]cinnoline derivatives with push-pull electronic structures, where the 2-carboxylate or a derivative acts as the acceptor group, could lead to materials with tailored emission colors and enhanced fluorescence or phosphorescence. The synthesis of benzo[c]cinnolinium salts, which can exhibit interesting photophysical properties, is another avenue that could be explored starting from the 2-carboxylate derivative. nih.gov
Investigation of Liquid Crystalline Behavior and Self-Assembly
The inherent rigidity and planarity of the benzo[c]cinnoline scaffold make it an excellent candidate for designing new liquid crystalline materials. Research in this area focuses on synthesizing derivatives with flexible peripheral chains, such as long alkyl or alkoxy groups, to induce mesophase behavior. These molecules can self-assemble into ordered structures, like smectic or nematic phases, which are crucial for applications in displays and sensors.
For instance, studies on benzo[c]cinnoline derivatives have demonstrated the formation of various smectic phases. scispace.com The introduction of phenyl and long alkyl chains onto the core structure has been shown to induce stable liquid crystal phases, which are characterized using techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). scispace.com The DSC thermograms of these compounds reveal distinct phase transitions, confirming their liquid crystalline nature. scispace.com
Table 1: Phase Transition Temperatures of Selected Benzo[c]cinnoline-Based Liquid Crystals
| Compound | Heating Transitions (°C) | Cooling Transitions (°C) | Mesophase Type |
|---|---|---|---|
| BC-Ph-8 | Cr 104.4 ➞ SmA 144.2 ➞ I | I 140.9 ➞ SmA 88.5 ➞ Cr | Smectic A (SmA) |
| 12-Ph-BC-8 | Cr 81.5 ➞ SmX2 208.8 ➞ I | I 209.0 ➞ SmX2 81.3 ➞ Cr | Smectic X2 (SmX2) |
| Ph-BC-8 | Cr 95.5 ➞ SmA 151.6 ➞ N 153.2 ➞ I | I 146.0 ➞ N 144.5 ➞ SmA 110.0 ➞ Cr | Nematic (N), Smectic A (SmA) |
Data sourced from DSC thermograms of novel benzo[c]cinnoline derivatives. scispace.com
Application in Organic Photovoltaics and Molecular Electronics
The benzo[c]cinnoline framework is being actively explored for its potential in organic electronics, particularly as an electron-transporting material (ETM) in Organic Light-Emitting Diodes (OLEDs). nih.govdocumentsdelivered.com A significant challenge in OLEDs is the stability of materials. Benzo[c]cinnoline derivatives have been designed to address this through a "3D molecular interaction architecture" strategy, which promotes strong intermolecular forces. nih.gov
This approach leads to materials with exceptionally high glass transition temperatures (Tg), a critical factor for ensuring the long-term morphological stability and operational lifespan of electronic devices. nih.govdocumentsdelivered.com For example, 2,9-diphenylbenzo[c]cinnoline (DPBZC) has a Tg of 218 °C, which is substantially higher than many commonly used ETMs. nih.gov This high Tg, combined with efficient electron mobility, results in OLED devices with outstanding performance and stability. nih.govdocumentsdelivered.com
Table 2: Performance of a Benzo[c]cinnoline-Based Electron-Transporting Material
| Compound | Glass Transition Temp. (Tg) | Electron Mobility (μe) | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency |
|---|---|---|---|---|
| DPBZC | 218 °C | 6.4 x 10-4 cm2 V-1 s-1 | 20.1% | 70.6 lm W-1 |
Performance data for 2,9-diphenylbenzo[c]cinnoline (DPBZC) in a fluorescent OLED. nih.gov
Investigations into Novel Catalytic Cycles and Redox Chemistry
The electron-accepting nature of the benzo[c]cinnoline core makes it a compelling scaffold for designing new catalysts and for applications in electrochemistry. Its ability to participate in reversible redox processes is central to these explorations.
Design of Benzo[c]cinnoline-Based Organocatalysts
The unique electronic properties of the benzo[c]cinnoline framework present an opportunity for the development of novel organocatalysts. The electron-deficient diazine bridge can facilitate chemical transformations by activating substrates. Research efforts are directed towards synthesizing functionalized benzo[c]cinnolines that can act as metal-free catalysts for various organic reactions. researchgate.net The synthesis of these compounds often starts from accessible precursors like 2,2'-diamino-1,1'-biaryls, allowing for the introduction of various functional groups that can tune the catalytic activity. researchgate.net While the development of catalysts based on this framework is an emerging field, the potential for creating robust and highly selective organocatalysts is considerable. researchgate.net
Electrocatalytic Applications and Surface Functionalization
Benzo[c]cinnoline and its derivatives exhibit significant activity in electrochemical applications. researchgate.netresearchgate.net They can be grafted onto electrode surfaces, such as glassy carbon (GC), through the electrochemical reduction of corresponding diazonium salts. researchgate.net These modified surfaces show excellent electrocatalytic properties. researchgate.net
A key application is the electrocatalytic reduction of dioxygen, a critical reaction in fuel cells and sensors. researchgate.netresearchgate.net Benzo[c]cinnoline-modified GC electrodes have been shown to effectively catalyze this reaction. researchgate.net The mechanism involves the benzo[c]cinnoline film acting as a redox mediator, facilitating electron transfer to dioxygen molecules. researchgate.net Furthermore, the rigid, planar structure of sulfonated benzo[c]cinnoline (ds-BC) has been leveraged in aqueous organic redox-flow batteries. chemrxiv.org In this application, it serves as a stable negative electrolyte (negolyte), contributing to a high cell voltage and low capacity fade. chemrxiv.org
Table 3: Electrochemical Properties of Benzo[c]cinnoline Derivatives
| Derivative/System | Application | Key Finding | Reference |
|---|---|---|---|
| 2-Benzo[c]cinnoline-GC | Dioxygen Reduction | Acts as a redox mediator, catalyzing O2 reduction. | researchgate.net |
| ds-BC / Ferrocyanide | Redox-Flow Battery | Produces a 1.11 V battery with a capacity fade of 0.77%/day. | chemrxiv.org |
| Benzo[c]cinnoline | Surface Modification | Forms a stable film on glassy carbon via diazonium salt reduction. | researchgate.net |
Development of Molecular Probes and Sensors Based on Unique Electronic Signatures
The distinct photophysical properties of the benzo[c]cinnoline scaffold make it a "privileged" structure for the creation of advanced molecular probes and sensors. nih.govacs.org
Fluorescent Probes for Chemical Detection
Benzo[c]cinnoline derivatives are recognized for their significant fluorescence, making them valuable as fluorophores for biological imaging and chemical sensing. nih.govchemimpex.com These compounds often exhibit desirable properties such as broad absorption bands and large Stokes shifts. acs.org The introduction of specific functional groups can tune their emission wavelengths and create sensitivity to their chemical environment.
For example, a new family of green-emitting dyes known as Amino-benzo-cinnolines (“ABCDyes”) has been developed, demonstrating the versatility of the scaffold. rsc.org Furthermore, the synthesis of benzo[c]cinnolinium salts with electron push-pull substitutions has yielded compounds with interesting fluorescence centered around 571 nm. nih.govacs.org This tunability opens the door to designing probes that can selectively detect specific analytes, such as metal ions or biological macromolecules like RNA, through changes in their fluorescence intensity or wavelength. elsevierpure.comrsc.org The development of such probes is a key area of research in analytical chemistry and cell biology. chemimpex.comresearchgate.net
Chemosensors for Specific Analytes
The inherent fluorescence and electrochemical activity of the benzo[c]cinnoline core suggest that this compound could be a promising candidate for the development of selective chemosensors. acs.orgchemimpex.com The benzo[c]cinnoline structure is known to exhibit broad absorption bands and large Stokes shifts, which are desirable characteristics for fluorescent probes. acs.orgnih.gov Future research could focus on tailoring the molecule to detect specific analytes through fluorescence quenching or enhancement mechanisms.
For instance, a study on diethyl benzo[c]cinnoline-3,8-dicarboxylate demonstrated its efficacy as a highly sensitive and selective optical sensor for picric acid through fluorescence quenching. rsc.org It is conceivable that this compound could be similarly employed or modified to detect other nitroaromatic compounds, which are common environmental pollutants. The sensing mechanism would likely involve electron transfer from the excited state of the benzo[c]cinnoline derivative to the electron-deficient analyte.
Furthermore, the electrochemical properties of benzo[c]cinnoline derivatives, which show reversible redox behavior, open the door for the development of electrochemical sensors. tubitak.gov.trresearchgate.net The modification of electrode surfaces with this compound could lead to sensors capable of detecting analytes through changes in current or potential. Research in this area would involve studying the electrochemical behavior of the compound in the presence of various target molecules. researchgate.net The development of benzo[c]cinnoline-based biosensors is also an emerging area, suggesting that with appropriate functionalization, this compound could be adapted for biological sensing applications. acs.orgnih.gov
Table 1: Potential Analytes for this compound-Based Chemosensors
| Analyte Class | Potential Sensing Mechanism | Relevant Research on Analogues |
| Nitroaromatic Compounds | Fluorescence Quenching | Detection of picric acid by diethyl benzo[c]cinnoline-3,8-dicarboxylate. rsc.org |
| Metal Ions | Fluorescence Enhancement/Quenching or Electrochemical Signal Change | Benzo[c]cinnoline derivatives as ligands for metal complexes. acs.orgnih.gov |
| Biological Molecules | Electrochemical Signal Transduction | Benzo[c]cinnoline-modified electrodes for electrocatalysis. researchgate.net |
Theoretical Frameworks for Structure-Property Relationships and Chemical Reactivity
Computational studies are invaluable for predicting the properties and reactivity of novel compounds, and such an approach would be highly beneficial in exploring the potential of this compound. Density Functional Theory (DFT) calculations could be employed to understand the relationship between its molecular structure and its electronic and photophysical properties. rsc.org
Theoretical models can elucidate the frontier molecular orbitals (HOMO and LUMO) of this compound, providing insights into its electron-accepting and donating capabilities. researchgate.net This information is crucial for designing applications in organic electronics, such as organic light-emitting diodes (OLEDs), where benzo[c]cinnoline derivatives have shown promise as electron-transporting materials. researchgate.netnih.gov For example, 2,9-diphenylbenzo[c]cinnoline has been shown to have a high glass transition temperature and good electron mobility, making it a superior material for stable OLEDs. nih.gov Theoretical calculations for this compound would help to predict its performance in similar applications.
Furthermore, theoretical frameworks can be used to investigate the mechanisms of chemical reactions involving this compound. Understanding the reaction pathways for its synthesis or its interaction with other molecules is fundamental for optimizing experimental conditions and discovering new transformations. researchgate.netnih.gov For example, the synthesis of benzo[c]cinnolines can proceed through mechanisms involving single-electron transfer and intramolecular cyclization, and theoretical studies can help to validate these proposed pathways. acs.orgnih.gov
Table 2: Predicted Electronic Properties of Benzo[c]cinnoline Derivatives from Theoretical Studies
| Derivative | HOMO (eV) | LUMO (eV) | Application | Reference |
| POXD (I) | -6.23 | -3.42 | Hole-blocking/electron-injection layers for OLEDs | researchgate.net |
| POXD (T) | -6.27 | -3.45 | Hole-blocking/electron-injection layers for OLEDs | researchgate.net |
| 2,9-diphenylbenzo[c]cinnoline (DPBZC) | Not Specified | Not Specified | Electron-transporting material for OLEDs | nih.gov |
Integration in Supramolecular Chemistry and Host-Guest Systems
The planar, aromatic structure of the benzo[c]cinnoline core makes it an excellent candidate for integration into supramolecular assemblies through non-covalent interactions such as π-π stacking. youtube.com Future research could explore the self-assembly of this compound on surfaces or in solution to form well-ordered nanostructures. The study of alkoxylated benzo[c]cinnoline derivatives, which form self-assembled monolayers on graphite, provides a precedent for this line of inquiry. researchgate.net The conformation of the molecules in these assemblies was found to be dependent on the length of the alkoxy chains, indicating that the methyl carboxylate group in this compound could also play a significant role in directing its self-assembly. researchgate.net
In the context of host-guest chemistry, this compound could be designed to act as either a host or a guest molecule. nih.govnih.gov As a host, its aromatic cleft could potentially bind to small, electron-poor guest molecules. Conversely, as a guest, it could be encapsulated within larger macrocyclic hosts such as cyclodextrins or calixarenes. nih.govnih.gov This encapsulation could modify its photophysical properties, for example, by enhancing its fluorescence quantum yield in an aqueous environment, which would be beneficial for biological imaging applications. chemimpex.com
The formation of such host-guest complexes is driven by non-covalent interactions, including hydrophobic and van der Waals forces. youtube.comnih.gov The resulting supramolecular systems could have applications in areas such as drug delivery, where the host molecule can protect the guest from degradation and control its release. nih.gov Investigating the binding affinities and thermodynamics of complex formation between this compound and various host molecules would be a crucial first step in this research direction.
Q & A
Q. What are the common synthetic routes for Methyl benzo[c]cinnoline-2-carboxylate and its derivatives?
- Methodological Answer : The synthesis typically involves substitution reactions and hydrolysis under controlled conditions. For example, boron-based benzo[c]cinnoline analogs are synthesized via nucleophilic substitution of halogenated precursors, followed by hydrolysis of aryltrifluoroborate salts in the presence of silica gel. Reaction optimization includes temperature control (e.g., 80–100°C) and solvent selection (e.g., dry THF or DCM). Purification is achieved via column chromatography using gradients of ethyl acetate/hexane .
- Key Data :
| Reaction Step | Conditions | Yield Range |
|---|---|---|
| Substitution | THF, 80°C | 60–75% |
| Hydrolysis | SiO₂, H₂O | 85–90% |
Q. How can HPLC methods be optimized for analyzing the purity of this compound?
- Methodological Answer : Reverse-phase HPLC with a C18 column is recommended. Use a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate, with UV detection at 254 nm. System suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) ensure precision. Calibration curves (1–100 µg/mL) validate linearity (R² >0.995). For complex mixtures, gradient elution (10–95% acetonitrile over 20 minutes) improves resolution .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–170 ppm). Use DEPT-135 to distinguish CH₃ groups.
- IR Spectroscopy : Confirm ester C=O stretches (~1720 cm⁻¹) and cinnoline ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ions ([M+H]⁺) with <5 ppm error .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound's potential as a hypoxia inhibitor?
- Methodological Answer : Use in vitro hypoxia models (e.g., CoCl₂-induced hypoxia in cancer cell lines). Measure HIF-1α protein levels via Western blotting after 24-hour exposure to the compound (1–50 µM). Pair with cytotoxicity assays (MTT or Annexin V/PI staining) to differentiate hypoxia-specific effects from general toxicity. Validate results using siRNA knockdown of HIF-1α .
Q. What strategies resolve contradictions in reported biological activities of derivatives?
- Methodological Answer : Conduct systematic reviews with predefined inclusion criteria (e.g., studies using >95% pure compounds). Perform meta-analysis to quantify effect sizes (e.g., odds ratios for cytotoxicity). Assess heterogeneity via I² statistics; if I² >50%, subgroup analyses (e.g., by cell type or dosage) identify confounding variables. Validate findings using dose-response assays .
Q. How do computational models predict the compound's reactivity in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) evaluate electrophilic regions via Molecular Electrostatic Potential (MEP) maps. Simulate nucleophilic attack (e.g., by OH⁻) at the carbonyl carbon, calculating activation energies (ΔG‡). Compare with experimental kinetics (e.g., pseudo-first-order rate constants in alkaline hydrolysis) .
Data Contradiction Analysis
Q. How to address discrepancies in synthetic yields across studies?
- Methodological Answer : Replicate reactions under reported conditions while controlling for variables (e.g., moisture, catalyst purity). Use Design of Experiments (DoE) to identify critical factors (e.g., temperature vs. solvent). Cross-validate with in situ FTIR monitoring to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
